molecular formula C12H19NO B8326403 (1R,2S)-2-amino-4-methyl-1-phenyl-1-pentanol

(1R,2S)-2-amino-4-methyl-1-phenyl-1-pentanol

Cat. No.: B8326403
M. Wt: 193.28 g/mol
InChI Key: GYRVHJYCUCRYPY-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-amino-4-methyl-1-phenyl-1-pentanol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R,2S)-2-amino-4-methyl-1-phenylpentan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)8-11(13)12(14)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12+/m0/s1

InChI Key

GYRVHJYCUCRYPY-NWDGAFQWSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C1=CC=CC=C1)O)N

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol (80.0 g, 247 mmol) was dissolved with heating (50° C.) in ethanol (800 ml), followed by addition of a mixture of 85% hydrazine hydrate (19.0 ml) in ethanol (200 ml). The resulting mixture was heated under reflux for 3 hours and, after cooled, ice-cooled and added with 4N hydrochloric acid (700 ml). The mixture was stirred at room temperature for 30 minutes. Insoluble matter was removed by filtration through cellite and then washed with 4N hydrochloric acid (140 ml). The washing was added to the filtrate and the solution was condensed under reduced pressure to remove the ethanol. A 6N sodium hydroxide solution (570 ml) was added with ice-cooling and the mixture was extracted three times with chloroform. After being dried over sodium sulfate, the organic layer was evaporated to obtain 43.2 g of the intended compound as white crystals (yield: 91%).
Name
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
91%

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